7-Bromo-2,4-dimethyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 7-Bromo-2,4-dimethyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
7-Bromo-2,4-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde and other functionalized naphthyridines .
Scientific Research Applications
7-Bromo-2,4-dimethyl-1,8-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
7-Bromo-2,4-dimethyl-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2,7-Dimethyl-1,8-naphthyridine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-2,7-dimethyl-1,8-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
610278-90-5 |
---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
7-bromo-2,4-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 |
InChI Key |
IMBLBCVRDLFUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.